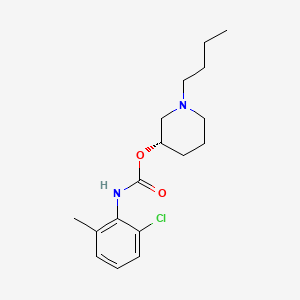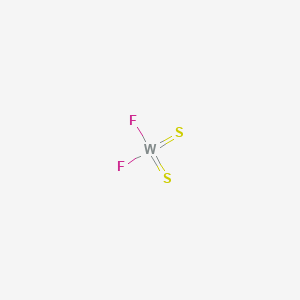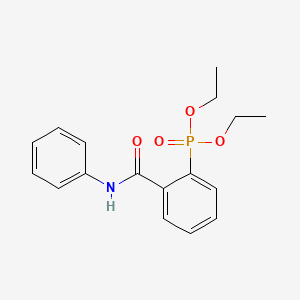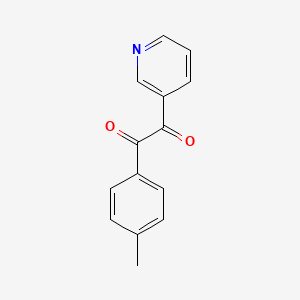
1-Pyridin-3-YL-2-P-tolyl-ethane-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Pyridin-3-YL-2-P-tolyl-ethane-1,2-dione is an organic compound with the molecular formula C14H11NO2 It is characterized by the presence of a pyridine ring and a tolyl group attached to an ethane-1,2-dione moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Pyridin-3-YL-2-P-tolyl-ethane-1,2-dione typically involves the reaction of pyridine derivatives with tolyl-substituted ethanones. One common method is the solvent-free one-pot oxidation of ethylarenes to prepare α-ketoamides under mild conditions . This method involves the use of oxidizing agents such as potassium permanganate or chromium trioxide in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure efficient and consistent product yield. The choice of oxidizing agents and catalysts is crucial to optimize the reaction conditions and minimize by-products.
化学反応の分析
Types of Reactions: 1-Pyridin-3-YL-2-P-tolyl-ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the dione moiety into corresponding alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and tolyl rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include various substituted pyridine and tolyl derivatives, which can be further utilized in organic synthesis.
科学的研究の応用
1-Pyridin-3-YL-2-P-tolyl-ethane-1,2-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Pyridin-3-YL-2-P-tolyl-ethane-1,2-dione involves its interaction with various molecular targets. The compound can act as an electrophile, participating in reactions with nucleophiles. Its dione moiety allows it to form stable complexes with metal ions, which can be exploited in catalytic processes. The pyridine ring can engage in π-π stacking interactions, influencing its binding affinity to biological targets.
類似化合物との比較
1,2-Dipyridylethane: Similar structure but with two pyridine rings.
Tolyl-substituted ethanones: Compounds with a tolyl group attached to an ethanone moiety.
Uniqueness: 1-Pyridin-3-YL-2-P-tolyl-ethane-1,2-dione is unique due to the combination of a pyridine ring and a tolyl group, which imparts distinct chemical properties and reactivity. This structural uniqueness makes it a valuable compound for various synthetic and research applications.
特性
CAS番号 |
40061-31-2 |
|---|---|
分子式 |
C14H11NO2 |
分子量 |
225.24 g/mol |
IUPAC名 |
1-(4-methylphenyl)-2-pyridin-3-ylethane-1,2-dione |
InChI |
InChI=1S/C14H11NO2/c1-10-4-6-11(7-5-10)13(16)14(17)12-3-2-8-15-9-12/h2-9H,1H3 |
InChIキー |
NBCBJEXDJGFDKO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=O)C(=O)C2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


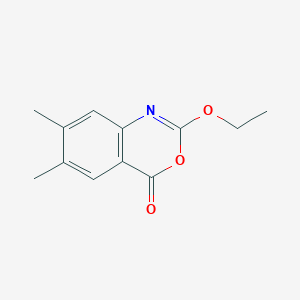
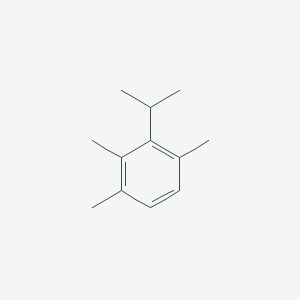
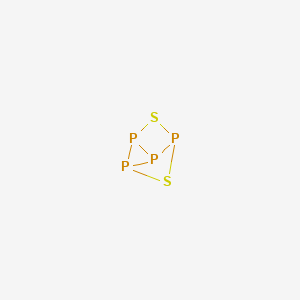

![[1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalene-2,3-diyl]dimethanol](/img/structure/B15343939.png)
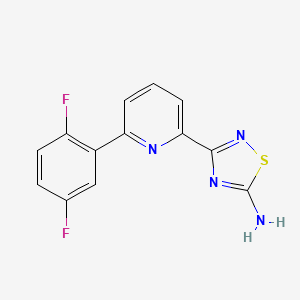
methanone](/img/structure/B15343943.png)
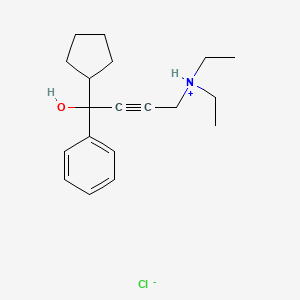
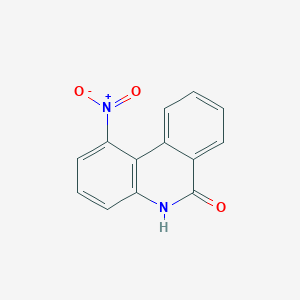
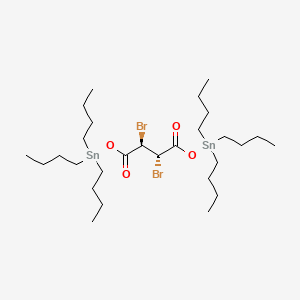
![5-[4-[bis(2-chloroethyl)amino]phenyl]sulfanyl-2,4-dinitrobenzamide](/img/structure/B15343964.png)
